1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one
Overview
Description
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one is a heterocyclic compound that features a unique structure combining naphthalene, pyridine, and imidazolidinone moieties
Preparation Methods
The synthesis of 1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts to facilitate the process.
Chemical Reactions Analysis
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one can be compared to other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of naphthalene and pyridine moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C18H15N3O/c22-18-20(10-11-21(18)17-6-3-9-19-13-17)16-8-7-14-4-1-2-5-15(14)12-16/h1-9,12-13H,10-11H2 |
InChI Key |
VPMDSBXKDLGEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC3=CC=CC=C3C=C2)C4=CN=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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